m-PEG4-succinimidyl carbonate
Overview
Description
m-PEG4-succinimidyl carbonate is a polyethylene glycol derivative that contains a succinimidyl carbonate group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with primary amine groups, forming stable urethane bonds. The succinimidyl carbonate group is a good leaving group, making it highly reactive and suitable for various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
m-PEG4-succinimidyl carbonate is primarily used as a linker for bio-conjugation . Its primary targets are amine nucleophiles , which are common in biological molecules such as proteins and peptides.
Mode of Action
The compound contains a succinimidyl carbonate group , which is a good leaving group . This group reacts with amine nucleophiles, forming a covalent bond and releasing a molecule of carbon dioxide . The remaining PEG chain is then linked to the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecule. The primary effect is the addition of aPEG chain to the target, which can alter its properties such as solubility, stability, and immunogenicity .
Pharmacokinetics
Pegylation (the process of attaching peg chains to molecules) is known to improve thebioavailability of drugs by increasing their solubility and stability, reducing their immunogenicity, and slowing their clearance from the body .
Result of Action
The primary result of this compound’s action is the PEGylation of the target molecule . This can have various effects depending on the specific target, but generally results in improved drug properties as mentioned above .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction with amine nucleophiles is likely to be affected by factors such as pH and temperature . Additionally, the stability of the compound may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
m-PEG4-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate group . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . This property allows this compound to interact with various biomolecules, such as proteins and enzymes, that contain amine groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a linker in bioconjugation . By linking drugs or other active molecules to specific targeting molecules, this compound can influence cell function by directing the active molecules to specific cellular targets
Molecular Mechanism
The molecular mechanism of action of this compound is based on its ability to form stable, covalent bonds with amine-containing molecules . This is due to the presence of the succinimidyl carbonate group, which reacts readily with amines to form amide bonds . This allows this compound to link various biomolecules together, enabling the creation of complex structures such as antibody-drug conjugates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable, non-cleavable linker, this compound is expected to maintain its structure over time under typical experimental conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. As a synthetic molecule, this compound is not expected to participate directly in natural metabolic pathways. It may influence these pathways indirectly through its role in delivering active molecules to specific cellular targets .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by the molecules it is conjugated to. The PEG chain in this compound may enhance the solubility and stability of the conjugated molecules, potentially influencing their distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is expected to depend on the specific molecules it is conjugated to. By linking active molecules to specific targeting molecules, this compound can direct these molecules to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-succinimidyl carbonate typically involves the activation of the hydroxyl terminal of polyethylene glycol with succinimidyl carbonate. This reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or aqueous phosphate buffer. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The process includes the purification of the final product using techniques such as reversed-phase chromatography to achieve high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
m-PEG4-succinimidyl carbonate primarily undergoes nucleophilic substitution reactions with amine nucleophiles. The succinimidyl carbonate group acts as a leaving group, facilitating the formation of stable urethane bonds .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and various buffers to maintain the desired pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are PEGylated compounds, where the polyethylene glycol chain is covalently attached to the target molecule via a urethane bond .
Scientific Research Applications
m-PEG4-succinimidyl carbonate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PEGylated compounds for various chemical applications.
Biology: Employed in the modification of proteins and enzymes to enhance their stability and activity.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents to improve their pharmacokinetics and reduce immunogenicity.
Industry: Applied in the production of bioconjugates and other industrial products requiring PEGylation
Comparison with Similar Compounds
Similar Compounds
- Methoxy polyethylene glycol succinimidyl propionate
- Methoxy polyethylene glycol succinimidyl ester
- Methoxy polyethylene glycol succinimidyl succinate
Uniqueness
m-PEG4-succinimidyl carbonate is unique due to its high reactivity and stability. The urethane bonds formed are more stable than ester bonds, making it a preferred choice for applications requiring long-term stability and reduced immunogenicity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQKIQOBVMTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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